N-(2-METHOXY-4-NITROPHENYL)-2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDE
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Overview
Description
N-(2-METHOXY-4-NITROPHENYL)-2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDE is an organic compound with a complex structure It is characterized by the presence of both phenoxy and nitrophenyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXY-4-NITROPHENYL)-2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDE typically involves multiple steps. One common method starts with the preparation of 2-isopropylphenol, which is then reacted with chloroacetic acid to form 2-(2-isopropylphenoxy)acetic acid. This intermediate is further reacted with 2-methoxy-4-nitroaniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXY-4-NITROPHENYL)-2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenoxy and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenoxy or nitrophenyl derivatives.
Scientific Research Applications
N-(2-METHOXY-4-NITROPHENYL)-2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-METHOXY-4-NITROPHENYL)-2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The phenoxy and nitrophenyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-isopropylphenoxy)-N-(2-methoxyphenyl)acetamide
- 2-(2-isopropylphenoxy)-N-(4-nitrophenyl)acetamide
- 2-(2-isopropylphenoxy)-N-(2-methoxy-4-chlorophenyl)acetamide
Uniqueness
Compared to similar compounds, N-(2-METHOXY-4-NITROPHENYL)-2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDE is unique due to the presence of both methoxy and nitro groups on the phenyl ring. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H20N2O5 |
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Molecular Weight |
344.4g/mol |
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-(2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C18H20N2O5/c1-12(2)14-6-4-5-7-16(14)25-11-18(21)19-15-9-8-13(20(22)23)10-17(15)24-3/h4-10,12H,11H2,1-3H3,(H,19,21) |
InChI Key |
MEUYJODBCHLHHM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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